

# Comparative Summary of Famoxadone Enantiomer Properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Famoxadone

CAS No.: 131807-57-3

Cat. No.: S588098

Get Quote

| Property / Effect                              | R-Famoxadone            | S-Famoxadone       | Key Findings & Ratios (R vs S)                                                                                                                                                                      |
|------------------------------------------------|-------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Bioaccumulation (in mice)</b>               | High persistence        | Faster degradation | Liver concentration <b>3.52x</b> (at NOEL) to <b>242.69x</b> (at 1/10 NOEL) higher [1]                                                                                                              |
| <b>Systemic bioavailability</b>                | <b>6x</b> higher [2]    |                    |                                                                                                                                                                                                     |
| <b>Mammalian Hepatotoxicity</b>                | Severe                  | Mild / None        | <b>Higher risk</b> of inducing Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD); causes lipid droplet accumulation, inflammation, and disrupts glucose/lipid metabolism [1]             |
| <b>Cytotoxicity &amp; Mechanism (in vitro)</b> | High toxicity           | Lower toxicity     | <b>1.5x</b> more toxic to HepG2 cells [2]<br>Induces <b>ferroptosis</b> (a form of cell death) via ACSL4 activation, GPX4 inhibition, leading to severe lipid peroxidation and ROS accumulation [2] |
| <b>Aquatic Toxicity</b>                        | High toxicity           | Lower toxicity     | <b>1.8 - 6.4x</b> more toxic to <i>Selenastrum bibraianum</i> and <i>Daphnia magna</i> [3]<br><b>~100x</b> more toxic to <i>Danio rerio</i> (zebrafish) [3]                                         |
| <b>Fungicidal Activity</b>                     | Lower efficacy          | Higher efficacy    | <b>3.0 - 6.59x</b> more effective against pathogens like <i>Alternaria solani</i> [3]                                                                                                               |
| <b>Environmental Degradation</b>               | Preferentially degraded | Enriched over time | Results in enantiomeric fraction (EF) of 0.435-0.470 (from 0.5 for racemate) in soils under aerobic conditions [3]                                                                                  |

The heightened toxicity of R-**Famoxadone** is primarily driven by its ability to induce **ferroptosis**, an iron-dependent form of regulated cell death. The diagram below illustrates the key molecular events in this pathway.



[Click to download full resolution via product page](#)

*Mechanism of R-Famoxadone-Induced Ferroptosis*

---

## Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to generate the data presented above.

## In Vivo Mammalian Toxicity and Bioaccumulation Study [1]

- **Objective:** To investigate the enantioselective bioaccumulation and hepatotoxicity of **Famoxadone** in a mammalian model.
- **Test System:** Mice.
- **Exposure Protocol:** Oral administration of Rac-FAM, R-FAM, or S-FAM for 12 weeks. Doses included a no-observed-effect level (NOEL) and a low dose (1/10 NOEL).
- **Tissue Analysis:** Liver and other tissues were collected and analyzed using enantioselective high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) to determine the concentration of each enantiomer.
- **Toxicity Endpoints:**
  - **Organ Coefficients:** Liver-to-body-weight ratio.
  - **Blood Biochemistry:** Serum AST (aspartate aminotransferase) and ALT (alanine aminotransferase) levels and their ratio (AST/ALT).
  - **Histopathology:** Examination of liver tissue sections for lipid droplet accumulation (a key feature of fatty liver disease).
  - **Gene Expression:** Analysis of key genes related to inflammation and lipid metabolism (e.g., for fatty acid synthesis,  $\beta$ -oxidation) using techniques like quantitative real-time PCR (qPCR).

## In Vitro Cytotoxicity and Ferroptosis Mechanism Study [2]

- **Objective:** To evaluate the stereoselective cytotoxicity and the role of ferroptosis in **Famoxadone** enantiomer toxicity.
- **Test System:** Human hepatocellular carcinoma cells (HepG2 cell line).
- **Cytotoxicity Assay:** Cells were exposed to different concentrations of R- or S-**Famoxadone**. Cell viability was measured using standard assays (e.g., MTT or CCK-8) to determine IC50 values.
- **Mechanistic Investigation:**
  - **Lipid Peroxidation:** Measured using a fluorescent probe (e.g., C11-BODIPY 581/591) and quantified by flow cytometry or fluorescence microscopy.
  - **Reactive Oxygen Species (ROS):** Detected and quantified using fluorescent probes (e.g., DCFH-DA) and flow cytometry.
  - **Gene Expression Analysis:** qPCR was used to assess the expression of genes central to ferroptosis, including:
    - **ACSL4** (Acyl-CoA Synthetase Long Chain Family Member 4): Upregulated, promotes lipid peroxidation.
    - **GPX4** (Glutathione Peroxidase 4): Downregulated, a key enzyme that clears lipid peroxides.
  - **Western Blotting:** Protein levels of GPX4 and other pathway markers were confirmed.

## In Vitro Metabolism and Molecular Docking [2]

- **Objective:** To understand the metabolic basis for the preferential accumulation of R-**Famoxadone**.
- **Liver Microsome Assays:** R- and S-FAM were incubated with liver microsomes (typically from mice or humans). The degradation rate of each enantiomer was monitored over time using chiral HPLC-MS/MS.
- **Cytochrome P450 (CYP450) Inhibition Assays:** Specific human CYP450 isoforms (CYP2C8, CYP2C19, CYP2E1) were identified as key metabolizing enzymes through inhibition experiments.
- **Molecular Docking:** Computational models were used to simulate the binding conformation and affinity (binding energy) of each **Famoxadone** enantiomer with the active sites of the identified CYP450 enzymes. This provided a structural explanation for the observed slower metabolism of the R-enantiomer.

## Research Implications and Future Directions

The evidence strongly suggests that the current use of racemic **Famoxadone** poses unnecessary environmental and health risks. The dominant strategy for improving chiral pesticide safety is the "**chiral switch**"—developing and registering only the active and less-toxic S-enantiomer [3] [4] [5]. This would immediately halve the application rate of the chemical in the environment while maintaining fungicidal efficacy and drastically reducing toxic effects on non-target organisms.

Future work should focus on:

- Developing large-scale, cost-effective methods for the industrial synthesis of pure S-**Famoxadone**.
- Conducting extensive field studies to confirm the reduced environmental impact and residue profile of the pure enantiomer.
- Further elucidating the long-term health effects of chronic, low-dose exposure to both enantiomers.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Enantiomer of Famoxadone in Mice [pubmed.ncbi.nlm.nih.gov]

2. Systematic health risks assessment of chiral fungicide ... [pubmed.ncbi.nlm.nih.gov]
3. Chiral Fungicide Famoxadone: Stereoselective Bioactivity, ... [pubmed.ncbi.nlm.nih.gov]
4. Exploiting the Power of Stereochemistry in Drugs [semanticscholar.org]
5. Relevance of the Stereoselective Behavior of Chiral ... [juniperpublishers.com]

To cite this document: Smolecule. [Comparative Summary of Famoxadone Enantiomer Properties].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b588098#famoxadone-chiral-enantiomers-r-and-s>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)